Aranciamycin
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Overview
Description
The compound “Aranciamycin” is a complex organic molecule characterized by multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core tetracene structure, followed by the introduction of various functional groups. Common synthetic routes may include:
Formation of the Tetracene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Functional Group Introduction: Hydroxyl, methoxy, and methyl groups can be introduced through selective reactions such as hydroxylation, methylation, and methoxylation.
Chiral Center Formation: The stereochemistry of the molecule can be controlled using chiral catalysts or chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its unique structure may interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Aranciamycin: Similar in structure but may differ in the position or type of functional groups.
Tetracene Derivatives: Compounds with a tetracene core but different substituents.
Polycyclic Aromatic Hydrocarbons: Compounds with multiple fused aromatic rings.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and chiral centers, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Aranciamycin is a notable compound derived from the actinobacterium Streptomyces echinatus, recognized for its significant biological activity, particularly in the context of cancer treatment and antibiotic properties. This article delves into the biological activities of this compound, supported by various research findings, case studies, and data tables.
Overview of this compound
This compound belongs to a class of natural products known as ansamycins, which are characterized by their complex structures and diverse biological activities. It is primarily noted for its antitumor and antimicrobial properties, making it a subject of interest in pharmacological research.
Biological Activities
1. Antitumor Activity:
Research has demonstrated that this compound exhibits potent cytotoxic effects against various human tumor cell lines. A study analyzed its activity against two specific lines: MCF-7 (breast cancer) and MATU (urothelial carcinoma). The findings indicated that hydroxylation at position C1 significantly enhances its antitumor efficacy. Notably, aranciamycins E and G showed the highest activity, suggesting that structural modifications can influence biological potency .
Compound | Cell Line | IC50 (µM) | Structural Modification |
---|---|---|---|
This compound E | MCF-7 | 5.2 | Hydroxylated at C1 |
This compound G | MATU | 4.8 | Hydroxylated at C1 |
2. Antimicrobial Activity:
this compound also displays significant antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The compound's mechanism involves inhibiting bacterial growth through interference with essential cellular processes .
Case Studies
Several case studies have explored the applications of this compound in cancer treatment and antibiotic development:
-
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that this compound derivatives with specific hydroxyl groups showed enhanced cytotoxicity against cancer cells. The study highlighted the potential of modifying existing compounds to improve therapeutic outcomes . -
Case Study 2: Antibiotic Resistance
Another study focused on this compound's effectiveness against resistant bacterial strains. The results indicated that this compound could serve as a lead compound for developing new antibiotics targeting resistant pathogens .
Research Findings
Recent literature has expanded on the biological activities of this compound, particularly its interactions within cellular environments:
- Mechanism of Action: this compound acts by disrupting DNA replication and transcription in cancer cells, leading to apoptosis. Its structural integrity is crucial for this activity, as modifications can either enhance or diminish its efficacy .
- Comparative Studies: Research comparing this compound to other antibiotics revealed that it possesses a unique mode of action that could complement existing treatments for both cancer and bacterial infections .
Properties
IUPAC Name |
(2S,3S,4R)-4-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3-ethyl-2,5,7-trihydroxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30O11/c1-5-14-24(39-27-25(37-4)23(34)19(30)10(2)38-27)18-13(26(35)28(14,3)36)9-12-17(22(18)33)21(32)16-11(20(12)31)7-6-8-15(16)29/h6-10,14,19,23-25,27,29-30,33-34,36H,5H2,1-4H3/t10-,14-,19+,23+,24+,25-,27+,28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCCFHRHXSWAMU-LMIDJTKLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C2=C(C3=C(C=C2C(=O)C1(C)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5C(C(C(C(O5)C)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](C2=C(C3=C(C=C2C(=O)[C@@]1(C)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.